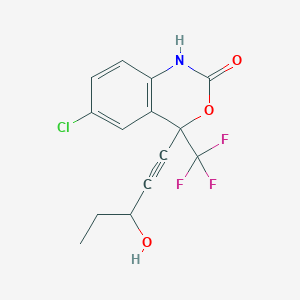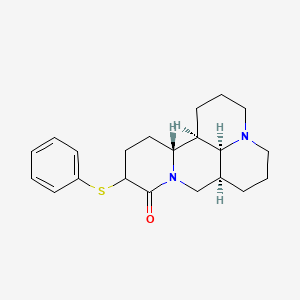
14-Phenylthio Matridin-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Phenylthio Matridin-15-one is a chemical compound with the molecular formula C15H24N2O. It is also known as Matridin-15-one or Sophocarpidine. This compound is a naturally occurring bioactive alkaloid found in plants from the Sophora genus. It has been studied for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidative stress effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenylthio Matridin-15-one typically involves the extraction of matrine from traditional Chinese herbs like Sophora flavescens and Radix Sophorae tonkinensis . The synthetic route includes several steps:
Extraction: The raw plant material is subjected to solvent extraction to isolate matrine.
Purification: The extracted matrine is purified using chromatographic techniques.
Chemical Modification: The purified matrine undergoes chemical reactions to introduce the phenylthio group at the 14th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and extraction equipment.
High-throughput Purification: Employing advanced chromatographic systems for efficient purification.
Chemical Synthesis: Conducting the chemical modification under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
14-Phenylthio Matridin-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
14-Phenylthio Matridin-15-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 14-Phenylthio Matridin-15-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Matrine: A closely related compound with similar pharmacological properties.
Oxymatrine: Another derivative with enhanced anti-cancer and anti-inflammatory effects.
Sophocarpine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
14-Phenylthio Matridin-15-one is unique due to the presence of the phenylthio group, which enhances its pharmacological properties. This modification allows for better interaction with molecular targets and improved therapeutic efficacy compared to its analogs .
Eigenschaften
Molekularformel |
C21H28N2OS |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1 |
InChI-Schlüssel |
ZZJFQHHLRGFJTB-GSIQVPGLSA-N |
Isomerische SMILES |
C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5 |
Kanonische SMILES |
C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



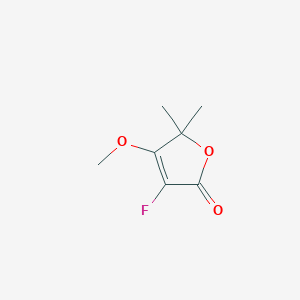
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
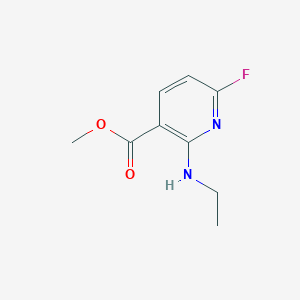
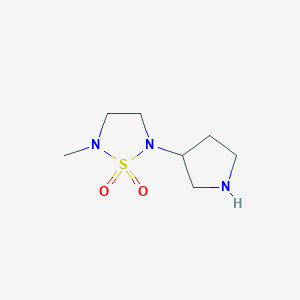

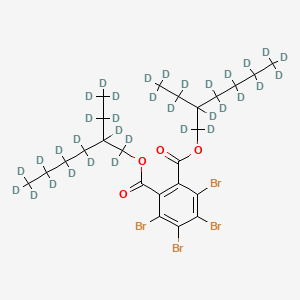
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

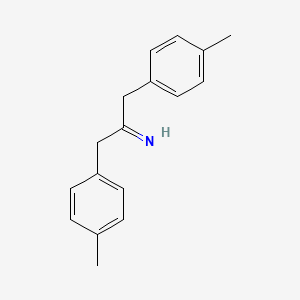
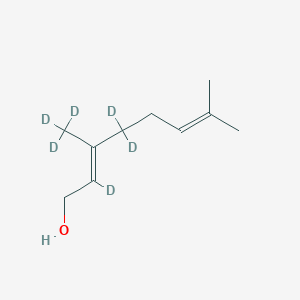
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
